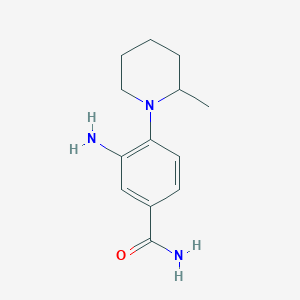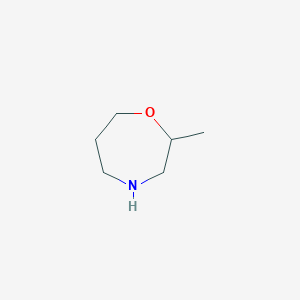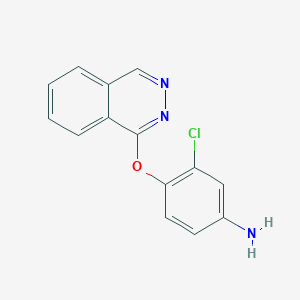![molecular formula C11H6BrClN4 B1371128 1-(3-Bromphenyl)-4-chlor-1H-pyrazolo[3,4-D]pyrimidin CAS No. 650628-17-4](/img/structure/B1371128.png)
1-(3-Bromphenyl)-4-chlor-1H-pyrazolo[3,4-D]pyrimidin
Übersicht
Beschreibung
“1-(3-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine” is a chemical compound with a molecular weight of 309.55 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “1-(3-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine” is1S/C11H6BrClN4/c12-7-2-1-3-8(4-7)17-11-9(5-16-17)10(13)14-6-15-11/h1-6H . This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound’s storage temperature is at room temperature .Wissenschaftliche Forschungsanwendungen
Anti-inflammatorische Anwendungen
Pyrimidinderivate, einschließlich 1-(3-Bromphenyl)-4-chlor-1H-pyrazolo[3,4-D]pyrimidin, wurden auf ihre entzündungshemmenden Eigenschaften untersucht. Es ist bekannt, dass sie die Expression und Aktivität wichtiger Entzündungsmediatoren wie Prostaglandin E2, induzierbare Stickstoffmonoxid-Synthase, Tumornekrosefaktor-α, Nuclear Factor κB, Leukotriene und einige Interleukine hemmen . Damit sind sie potenzielle Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente.
Synthese und SAR (Struktur-Aktivitäts-Beziehung)
Die Synthese von Pyrimidinderivaten ist ein interessantes Feld aufgrund ihrer pharmakologischen Wirkungen. Eine detaillierte SAR-Analyse hilft, die Beziehung zwischen der chemischen Struktur dieser Verbindungen und ihrer biologischen Aktivität zu verstehen. Dieses Wissen ist entscheidend für die Synthese neuer Pyrimidinanaloga mit verbesserter Aktivität und minimaler Toxizität .
Krebsforschung
Einige Pyrimidinderivate haben in der Krebsforschung vielversprechend abgeschnitten. Es wurde festgestellt, dass sie in Krebszellen einen Zellzyklusarrest und Apoptose induzieren, was ein wichtiger Schritt in der Krebsbehandlung ist. Die Fähigkeit, Krebszellen anzugreifen und abzutöten, macht This compound zu einer interessanten Verbindung bei der Entwicklung neuer Krebstherapien .
Neurotoxizitätsstudien
Es wurden Untersuchungen durchgeführt, um das neurotoxische Potenzial von Pyrimidinderivaten zu untersuchen. Diese Studien sind wichtig, um die Auswirkungen dieser Verbindungen auf das Nervensystem zu verstehen und können zur Entwicklung von Behandlungen für neurologische Erkrankungen führen .
Antioxidative Eigenschaften
Pyrimidine weisen eine Reihe von pharmakologischen Wirkungen auf, darunter antioxidative Eigenschaften. Antioxidantien sind wichtig, um den Körper vor Schäden durch freie Radikale zu schützen, und Pyrimidinderivate könnten verwendet werden, um neue antioxidative Therapien zu entwickeln .
Antibakterielle und antivirale Aktivitäten
Die antibakteriellen und antiviralen Aktivitäten von Pyrimidinderivaten machen sie wertvoll für die Entwicklung neuer Medikamente zur Behandlung von Infektionskrankheiten. Ihre Fähigkeit, das Wachstum von Bakterien und Viren zu hemmen, ist in einer Welt, in der Antibiotikaresistenz ein wachsendes Problem ist, von entscheidender Bedeutung .
Antifungizide und antituberkulose Wirkungen
Neben antibakteriellen und antiviralen Aktivitäten zeigen Pyrimidinderivate auch antifungizide und antituberkulose Wirkungen. Dieses breite Wirkungsspektrum erhöht ihr Potenzial als Basis für die Entwicklung vielseitiger antimikrobieller Wirkstoffe .
Pharmakokinetik und Medikamentenentwicklung
Das Verständnis der Pharmakokinetik von Pyrimidinderivaten ist für die Medikamentenentwicklung unerlässlich. Dazu gehört die Untersuchung ihrer Absorptions-, Verteilungs-, Metabolismus- und Ausscheidungsprofile (ADME). Solche Forschung ist grundlegend für die Entwicklung von Medikamenten, die nicht nur wirksam, sondern auch sicher und mit einer günstigen Halbwertszeit sind .
Wirkmechanismus
Target of Action
Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory activities . They are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Mode of Action
It’s worth noting that pyrimidine derivatives are known to inhibit the activities of certain inflammatory mediators .
Biochemical Pathways
It’s known that pyrimidines can affect the activities of prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Pharmacokinetics
The maximum concentration Cmax (568.65 ± 122.14 ng/mL) was achieved at 1.00 ± 0.45 h after oral administration, indicating that BH was quickly absorbed into the blood circulatory system .
Result of Action
Pyrimidine derivatives are known to exhibit potent anti-inflammatory effects .
Biochemische Analyse
Biochemical Properties
1-(3-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound acts as an inhibitor of CDK2, thereby affecting the phosphorylation of key proteins involved in cell proliferation . Additionally, 1-(3-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction leads to a reduction in acetylcholinesterase activity, which can impact neural transmission.
Cellular Effects
The effects of 1-(3-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine on various cell types and cellular processes are profound. In cancer cells, the compound has demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation . It influences cell signaling pathways, particularly those involving CDKs, leading to cell cycle arrest at the G1 phase. Furthermore, 1-(3-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine affects gene expression by modulating the activity of transcription factors involved in cell growth and survival . In neuronal cells, the compound’s interaction with acetylcholinesterase can lead to altered neural transmission and potential neurotoxic effects .
Molecular Mechanism
At the molecular level, 1-(3-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine exerts its effects through several mechanisms. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, which inhibits the enzyme’s activity . This inhibition prevents the phosphorylation of target proteins, leading to cell cycle arrest. Additionally, the compound’s interaction with acetylcholinesterase involves binding to the enzyme’s active site, reducing its ability to hydrolyze acetylcholine . This binding interaction is crucial for the compound’s neurotoxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of CDK2 activity and persistent changes in cell cycle dynamics . In neuronal cells, chronic exposure to the compound can result in cumulative neurotoxic effects due to continuous inhibition of acetylcholinesterase .
Dosage Effects in Animal Models
The effects of 1-(3-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit CDK2 activity without causing significant toxicity . At higher doses, the compound can induce toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve therapeutic effects, but exceeding this threshold can lead to adverse outcomes.
Metabolic Pathways
1-(3-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can influence its pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of 1-(3-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can influence its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of 1-(3-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine is critical for its activity and function. The compound has been shown to localize in the cytoplasm and nucleus of cells, where it interacts with target enzymes and proteins . Post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity. Targeting signals within the compound’s structure may direct it to specific cellular compartments, enhancing its efficacy.
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)-4-chloropyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClN4/c12-7-2-1-3-8(4-7)17-11-9(5-16-17)10(13)14-6-15-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZPQHXLHFWTMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C3=C(C=N2)C(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656153 | |
| Record name | 1-(3-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
650628-17-4 | |
| Record name | 1-(3-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[Butyl(methyl)amino]methyl}-4-fluoroaniline](/img/structure/B1371049.png)


![N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B1371053.png)
![2-{4-[cyclopropyl(propyl)sulfamoyl]-1H-pyrazol-1-yl}acetic acid](/img/structure/B1371055.png)

![2-[4-(2-Amino-4-fluorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1371059.png)

![2-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine](/img/structure/B1371063.png)


![4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B1371068.png)
